molecular formula C12H15N3 B12443972 3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine

3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B12443972
M. Wt: 201.27 g/mol
InChI Key: CNRFSJGPXACYAW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative with a 2,5-dimethylphenyl substituent at the 3-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₁H₁₃N₃, and it has a molecular weight of 187.24 g/mol .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-7-4-5-8(2)10(6-7)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

CNRFSJGPXACYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C(=NN2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens, azides, or alkyl groups.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The placement of methyl groups significantly impacts molecular weight and bioactivity. For example, 1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine differs from the target compound only in the position of the pyrazole methyl group (4 vs. 5), leading to a 14 g/mol increase in molecular weight.

Bioactivity Trends : While the target compound lacks direct activity data, N-(2,5-dimethylphenyl)-carboxamide derivatives exhibit potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) . This suggests that the 2,5-dimethylphenyl group enhances binding to photosystem II targets, even in different scaffold contexts.

Electron-Withdrawing vs. Electron-Donating Groups

  • Electron-withdrawing substituents (e.g., halogens, sulfonyl groups) in analogues like N-(3,5-difluorophenyl)-carboxamide enhance PET inhibition by increasing electrophilicity .
  • Electron-donating methyl groups (as in the target compound) may reduce binding affinity compared to halogenated analogues but improve metabolic stability due to reduced oxidative susceptibility .

Biological Activity

3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is a compound within the pyrazole class, characterized by its unique structural features that may influence its biological activity. Despite its potential, the specific biological effects of this compound are not extensively documented in the literature. However, similar pyrazole derivatives have exhibited a variety of pharmacological activities, warranting further investigation into this compound's biological properties.

  • Molecular Formula : C12H15N3
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : 3-(2,5-dimethylphenyl)-4-methyl-1H-pyrazol-5-amine
  • CAS Number : Not specified in the sources.

The biological activity of 3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to either inhibition or activation of these targets, resulting in various biological effects. The precise pathways and mechanisms remain to be elucidated through further research.

Study on Pyrazole Derivatives

In a study examining various pyrazole derivatives for their anti-inflammatory properties, compounds similar to 3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine were found to effectively inhibit cyclooxygenase (COX) enzymes. This suggests a potential role for this compound in managing inflammatory conditions.

In Vitro Cytotoxicity Testing

Research has shown that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, derivatives tested against human glioblastoma cells demonstrated significant antiproliferative activity. The mechanism often involves apoptosis induction and cell cycle arrest .

Future Research Directions

Given the promising activities observed in related compounds, future research should focus on:

  • Synthesis and Characterization : Developing synthetic routes for 3-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine and its derivatives.
  • Biological Testing : Conducting comprehensive in vitro and in vivo studies to evaluate the compound's pharmacological effects.
  • Mechanistic Studies : Investigating specific molecular interactions and pathways affected by the compound.

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